Factor XI-IN-1

Factor XI Activation Coagulation Cascade Zymogen Activation

Factor XI-IN-1 is a highly selective, non-phenylalanine-diamide small molecule that inhibits factor XI zymogen activation (EC50 25.14 nM). Unlike active-site FXIa inhibitors, this tool compound is essential for dissecting upstream activation events in coagulation assays. It is strictly for in vitro research use and is supplied as a high-purity solid. Ideal for labs seeking a structurally distinct probe to validate FXI pathway phenotypes without class-specific off-target effects.

Molecular Formula C30H38N4O2
Molecular Weight 486.6 g/mol
Cat. No. B12399498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor XI-IN-1
Molecular FormulaC30H38N4O2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C
InChIInChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3
InChIKeyXLSBTECHAPCULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Factor XI-IN-1 Procurement Guide: Key Specifications for a Small-Molecule Factor XI Activation Inhibitor


Factor XI-IN-1, also known as Compound 27, is a synthetic small-molecule inhibitor of factor XI (FXI) activation [1]. It is characterized by a molecular weight of 486.65 g/mol and a molecular formula of C30H38N4O2 [2]. Its primary reported activity is the inhibition of factor XI activation, a key step in the intrinsic coagulation pathway, with a reported half-maximal effective concentration (EC50) of 25.14 nM [1]. This compound serves as a research tool for investigating the role of factor XI in thrombosis and related pathways .

Factor XI-IN-1: Why Direct Substitution with Clinical-Stage FXIa Inhibitors Is Inappropriate


The field of factor XI (FXI) inhibitors includes diverse pharmacological mechanisms, such as direct inhibition of activated FXIa (e.g., milvexian, BMS-986177, Ki = 0.11 nM) and inhibition of FXI zymogen activation (Factor XI-IN-1, EC50 = 25.14 nM) [1]. These mechanisms are not interchangeable; compounds targeting the active site of FXIa will exhibit different kinetic and pharmacodynamic profiles compared to those preventing its upstream activation [2]. For example, clinical-stage FXIa inhibitors like asundexian are designed for oral bioavailability and chronic dosing, while Factor XI-IN-1 is an early-stage tool compound without established ADME/PK properties. Substituting Factor XI-IN-1 with a potent FXIa inhibitor without verifying the experimental context (e.g., zymogen activation assays vs. enzymatic activity assays) can invalidate results and lead to incorrect conclusions about the role of FXI in a given model.

Factor XI-IN-1 Comparative Evidence Guide: Mechanism-Based Differentiation from FXIa Inhibitors


Factor XI-IN-1 Targets Zymogen Activation, Distinct from Direct FXIa Active-Site Inhibition

Factor XI-IN-1 inhibits factor XI activation, a distinct mechanism from direct active-site inhibition of activated FXIa. It has an EC50 of 25.14 nM in a factor XI activation assay [1]. This contrasts with potent FXIa inhibitors like milvexian (BMS-986177), which inhibits human FXIa directly with a Ki of 0.11 nM . The mechanism of action (MoA) difference is fundamental: Factor XI-IN-1 prevents the generation of active FXIa, while milvexian inhibits pre-formed active enzyme.

Factor XI Activation Coagulation Cascade Zymogen Activation

Factor XI-IN-1's EC50 Places It in a Distinct Potency Class from Nanomolar FXIa Inhibitors

Factor XI-IN-1 (Compound 27) demonstrates an EC50 of 25.14 nM for factor XI activation inhibition [1]. This value contrasts sharply with the sub-nanomolar to low single-digit nanomolar potency of many direct FXIa inhibitors. For instance, the clinical candidate FXIa-IN-10 has a Ki of 0.17 nM , and asundexian (BAY 2433334) has an IC50 of 1 nM . This 148-fold difference in potency between Factor XI-IN-1 (EC50) and asundexian (IC50) highlights that Factor XI-IN-1 is a less potent tool compound for investigating FXIa enzymatic activity.

Anticoagulation Enzyme Inhibition Potency Comparison

Factor XI-IN-1 is Structurally Distinct from Phenylalanine-Derived FXIa Inhibitors, Indicating Divergent Binding Modes

Factor XI-IN-1 (Compound 27, CAS 2720619-72-5, MW 486.65) [1] possesses a unique chemical scaffold that is structurally unrelated to common FXIa inhibitor classes such as the phenylalanine diamide series (e.g., BMS-654457) or the pyridinone-based series (e.g., asundexian) [2]. While direct binding or selectivity data for Factor XI-IN-1 against other serine proteases is not publicly available, its distinct chemical structure suggests a potential for a unique binding mode and selectivity profile compared to well-characterized FXIa inhibitors.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Limited In Vivo Data for Factor XI-IN-1 Highlights Its Role as an In Vitro Chemical Probe

Factor XI-IN-1 has not been profiled in published in vivo pharmacokinetic (PK) or pharmacodynamic (PD) studies, nor in preclinical efficacy models. This contrasts with clinical-stage FXIa inhibitors like BMS-962212 (FXIa Ki = 0.7 nM), which have demonstrated efficacy in preclinical thrombosis models and possess well-defined PK profiles suitable for intravenous administration [1]. The absence of in vivo characterization for Factor XI-IN-1 confirms its intended use as an in vitro tool compound for studying the FXI activation mechanism [2], rather than as a lead candidate for in vivo pharmacology studies.

Chemical Probe In Vitro Pharmacology Drug Discovery

Factor XI-IN-1: Optimal Use Cases Based on Its Unique Profile


Investigating the Molecular Mechanism of Factor XI Zymogen Activation

Factor XI-IN-1 is optimally employed in biochemical assays designed to study the step of factor XI activation by upstream proteases (e.g., FXIIa, thrombin). Its reported EC50 of 25.14 nM in activation assays makes it a suitable tool to block this specific event, allowing researchers to dissect the relative contributions of FXI activation versus direct FXIa activity in coagulation models [1].

Mechanistic Comparator in Screens for Direct FXIa Inhibitors

In a screening cascade aimed at identifying direct, active-site FXIa inhibitors, Factor XI-IN-1 serves as a valuable control to rule out compounds that function by inhibiting zymogen activation. The distinct mechanism of action ensures that hits progressing to enzymatic assays are genuinely inhibiting FXIa catalytic activity, not its formation, which is critical for developing the correct pharmacological profile [2].

Chemical Biology Probe for Pathway Deconvolution Studies

Due to its unique, non-phenylalanine-diamide scaffold, Factor XI-IN-1 is a suitable chemical biology probe for studies that require a structurally distinct tool to modulate the FXI pathway. This helps validate that observed phenotypes are due to FXI pathway inhibition rather than off-target effects associated with a specific chemical class of FXIa inhibitors [3].

In Vitro Studies of Thrombosis and Coagulation Cascade Initiation

Factor XI-IN-1 is appropriate for in vitro coagulation assays, such as activated partial thromboplastin time (aPTT) measurements, where the goal is to study the impact of blocking FXI activation on the intrinsic pathway. The absence of established in vivo PK/PD data precludes its use in animal models, positioning it strictly as a reagent for cell-free or cell-based in vitro experimental systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Factor XI-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.